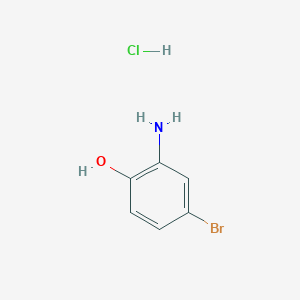
5-ブロモ-3-クロロピラジン-2-アミン
概要
説明
5-Bromo-3-chloropyrazin-2-amine is a chemical compound with the molecular formula C4H3BrClN3 and a molecular weight of 208.44 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 5-Bromo-3-chloropyrazin-2-amine involves specific reaction conditions. For instance, one method involves heating a suspension of N-Bromosuccinimide (NBS) and the compound in chloroform at reflux for 16 hours . The solution is then cooled and washed with water .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloropyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) .Physical and Chemical Properties Analysis
5-Bromo-3-chloropyrazin-2-amine has a density of 2.0±0.1 g/cm3, a boiling point of 271.3±35.0 °C at 760 mmHg, and a melting point of 128℃ . It has a flash point of 117.9±25.9 °C . The compound is a solid at room temperature .科学的研究の応用
医薬品研究
5-ブロモ-3-クロロピラジン-2-アミン: は、医薬品研究において貴重な中間体です。様々な薬理活性分子の合成に使用されます。 例えば、その構造はキナーゼ阻害剤の開発において重要であり、これは癌治療において重要です 。この化合物は、様々な酵素や受容体と相互作用する能力があり、潜在的な治療効果を持つ薬物を設計するための汎用性の高い出発点となります。
農業化学
農業分野では、この化合物は農薬や除草剤の合成のための化学的前駆体として役立ちます 。そのハロゲン化ピラジン構造は、作物に影響を与える害虫や病気を防除するのに効果的です。研究者は、より効率的で環境に優しい新しい製剤を開発するために、この化合物の使用を探求しています。
材料科学
5-ブロモ-3-クロロピラジン-2-アミン: は、材料科学、特に新しいポリマーやコーティングの創製において用途があります 。その分子構造は、ポリマーに組み込まれて、熱安定性や分解に対する耐性などの特性を向上させることができます。これは、様々な産業用途向けの高度な材料を開発するために重要な化合物となっています。
生化学
生化学では、この化合物は、生物学的プロセスを模倣または干渉する複雑な分子の合成のためのビルディングブロックとして使用されます 。これは、タンパク質-リガンド相互作用や酵素機構の研究に特に有用であり、細胞機能や疾患病態に関する洞察を提供します。
工業化学
工業的に、5-ブロモ-3-クロロピラジン-2-アミンは、染料、顔料、その他の化学添加剤の合成に使用されます 。その反応性部位により、容易な修飾が可能となり、幅広い工業用化学品の製造において重要な成分となっています。
環境への応用
環境科学者は、この化合物を用いて、汚染物質や毒素を検出するためのセンサーやアッセイを開発しています 。様々な環境汚染物質との反応性により、天然資源の監視と安全確保に役立つツールとなります。
Safety and Hazards
5-Bromo-3-chloropyrazin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
特性
IUPAC Name |
5-bromo-3-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBJPMURTWCBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674251 | |
| Record name | 5-Bromo-3-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21943-13-5 | |
| Record name | 5-Bromo-3-chloropyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloropyrazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)



